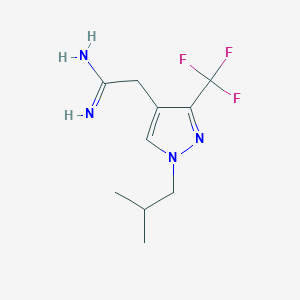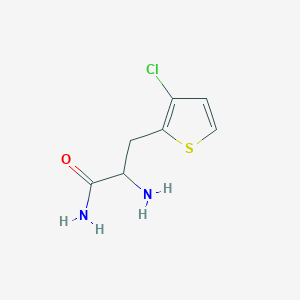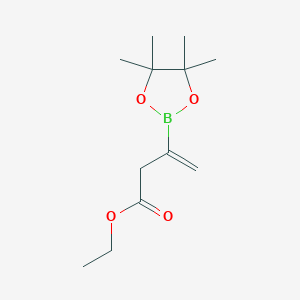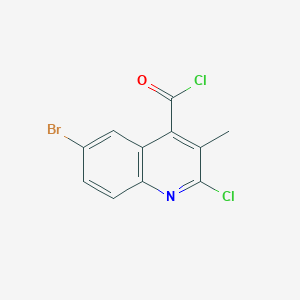![molecular formula C6H4F2N4S B13336088 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a thiazole ring fused to a pyrimidine ring, with a difluoromethyl group at the 2-position and an amine group at the 7-position. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with fluorinated alkynoates. This transformation is performed under transition-metal-free conditions, offering new fluorinated cyclized products with good to excellent yields . Another approach involves the use of palladium-catalyzed reactions for the functionalization of these N-fused scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of topoisomerase I can effectively halt the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine include other thiazolo[4,5-d]pyrimidine derivatives, such as:
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Thiazolo[3,2-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles compared to similar compounds.
Eigenschaften
Molekularformel |
C6H4F2N4S |
|---|---|
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H4F2N4S/c7-3(8)6-12-2-4(9)10-1-11-5(2)13-6/h1,3H,(H2,9,10,11) |
InChI-Schlüssel |
IVLGYCPGAKHNJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)SC(=N2)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


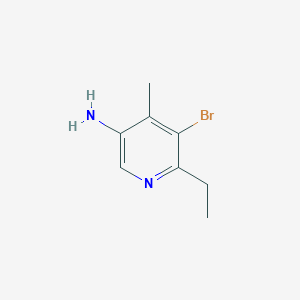
![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)

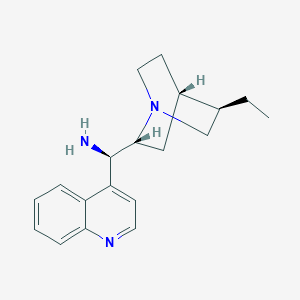

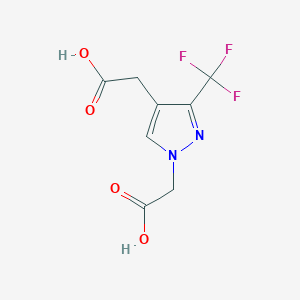
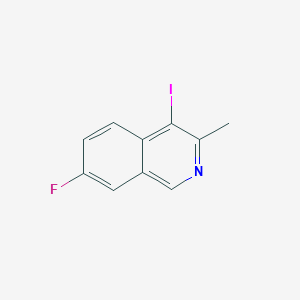
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
